4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-22(2)16-7-8-17(21-20-16)25-15-9-10-23(12-15)18(24)14-5-3-13(11-19)4-6-14/h3-8,15H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIXPRPLLZFBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects. Similarly, pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique architecture can be contextualized against three classes of analogs:
Tetrazole-Bearing Benzonitrile Derivatives
Example : 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile (Fig. 1a)
Pyridazine-Based Analogs
Example: 6-(Dimethylamino)pyridazine derivatives lacking the benzonitrile-pyrrolidine unit.
- Electronic Effects: The dimethylamino group in the target compound enhances electron density at the pyridazine ring, favoring red-shifted absorption/emission compared to unsubstituted pyridazines .
- Steric Hindrance : The pyrrolidine spacer reduces steric clash between the benzonitrile and pyridazine moieties, enabling efficient ICT.
Benzonitrile-Containing Pharmaceuticals
Example : Crizotinib (anti-cancer agent with pyridine-benzonitrile core).
- Bioactivity : While crizotinib targets ALK/ROS1 kinases, the target compound’s pyridazine-pyrrolidine system may offer selectivity for other kinases.
- Solubility : The pyrrolidine-carbonyl group in the target compound likely improves aqueous solubility compared to purely aromatic benzonitriles.
Research Findings and Mechanistic Insights
Solvent-Dependent Fluorescence
Studies on analogous ICT systems reveal that the target compound’s fluorescence quantum yield is solvent-dependent. Polar aprotic solvents (e.g., acetonitrile) stabilize TICT states, reducing emission intensity, while nonpolar solvents favor planar PICT states with higher quantum yields .
Structural Dynamics
The pyrrolidine spacer enables rotational freedom, facilitating rehybridization during ICT. This contrasts with rigid analogs like 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile, where planarization dominates .
Q & A
Q. What are the optimal synthetic routes for 4-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., coupling pyridazine derivatives with pyrrolidine intermediates) and carbonylative coupling. Key steps:
- Pyridazine Functionalization : Introduce dimethylamino groups via Buchwald-Hartwig amination or nucleophilic displacement under anhydrous conditions (e.g., DMF at 80–100°C) .
- Pyrrolidine Coupling : Use Mitsunobu conditions (DIAD, PPh₃) to form the ether linkage between pyridazine and pyrrolidine .
- Benzonitrile Carbonylation : Employ palladium-catalyzed carbonylative cross-coupling (e.g., Pd(OAc)₂, CO gas) for the final carbonylation step .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) .
Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .
- Mass Spectrometry : High-resolution ESI-MS for molecular weight confirmation and fragmentation pattern analysis .
- X-ray Crystallography : Resolve crystal structure to confirm bond angles/geometry (e.g., pyridazine-pyrrolidine dihedral angles) .
- Computational Chemistry : DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound in kinase inhibition assays?
- Methodological Answer : Design SAR studies using:
- Analog Synthesis : Modify substituents (e.g., pyridazine dimethylamino group, benzonitrile position) and assess impact on bioactivity .
- Kinase Profiling : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or TR-FRET assays. Compare IC₅₀ values to identify selectivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Correlate binding poses with experimental IC₅₀ values .
Example Data :
| Substituent Modification | Kinase Target | IC₅₀ (nM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| -N(CH₃)₂ (Parent) | EGFR | 12.3 | -9.8 |
| -NHCH₃ | EGFR | 45.7 | -7.2 |
Q. What experimental strategies can resolve contradictions in reported solubility and bioavailability data for this compound?
- Methodological Answer : Address discrepancies via:
- Solubility Profiling : Measure solubility in DMSO, PBS, and simulated gastric fluid using nephelometry or UV-Vis spectroscopy. Compare results with computational predictions (e.g., LogP via MarvinSketch) .
- Permeability Assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption. Use PAMPA for passive diffusion analysis .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
Case Study : - A study reported low aqueous solubility (0.02 mg/mL), while another suggested improved solubility (0.5 mg/mL) with cyclodextrin complexation . Verify via phase-solubility diagrams.
Q. How can researchers design experiments to evaluate the compound’s off-target effects in cellular models?
- Methodological Answer : Implement multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., HEK293 or HepG2) .
- Proteomics : SILAC labeling coupled with LC-MS/MS to detect protein expression changes .
- Network Pharmacology : Use STRING or KEGG to map affected pathways (e.g., apoptosis, cell cycle) and prioritize validation targets .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s cytotoxicity across different cell lines?
- Methodological Answer : Conduct a meta-analysis with the following steps:
Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
Dose-Response Curves : Generate 8-point dose curves (0.1–100 µM) for each cell line (e.g., MCF-7, A549, HeLa) using MTT assays .
Mechanistic Studies : Perform Annexin V/PI staining to distinguish apoptosis vs. necrosis. Correlate with ROS generation (DCFH-DA assay) .
Example Finding :
- Contradictions may arise from cell-specific metabolic activation (e.g., CYP450 expression in HepG2 enhancing prodrug conversion) .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyridazine Amination | Pd₂(dba)₃, Xantphos, 100°C | 78 | 98.5 |
| Pyrrolidine Coupling | DIAD, PPh₃, THF, RT | 65 | 97.2 |
| Carbonylation | Pd(OAc)₂, CO, DMF, 80°C | 52 | 95.8 |
Table 2 : Comparative Kinase Inhibition Profiles
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| EGFR | 12.3 | 1.0 |
| VEGFR2 | 89.4 | 0.14 |
| FGFR1 | 210.5 | 0.06 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
